2-Phenylthiochroman-4-one
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Overview
Description
2-Phenylthiochroman-4-one, also known as thioflavanone, is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromones, which are structurally related to chromones (benzopyrans). These compounds are known for their promising biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylthiochroman-4-one can be synthesized from thiophenol and cinnamic acid. The general procedure involves the reaction of thiophenol (5.0 mmol) with cinnamic acid (310 mg, 3.0 mmol) to yield this compound as a white solid with a melting point of 155–157 °C .
Industrial Production Methods
The use of Grignard reagents and copper salts has been reported to afford good yields of 2-substituted-thiochroman-4-ones .
Chemical Reactions Analysis
Types of Reactions
2-Phenylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like DDQ, PCl5, or a mixture of iodine and DMSO can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Phenylthiochroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: Its derivatives are studied for their cytotoxic activities against cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenylthiochroman-4-one involves its interaction with biological targets such as enzymes and receptors. For instance, its antileishmanial activity is attributed to its ability to inhibit specific enzymes in the Leishmania parasite . The compound’s cytotoxic effects are likely due to its interaction with cellular pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiochroman-4-one: Lacks the phenyl group at the 2-position.
Chroman-4-one: Contains an oxygen atom instead of sulfur.
Thioflavone: Similar structure but with different substituents.
Uniqueness
2-Phenylthiochroman-4-one is unique due to its sulfur-containing heterocyclic structure, which imparts distinct biological activities compared to its oxygen-containing analogs. Its phenyl group at the 2-position also enhances its chemical reactivity and biological properties .
Properties
CAS No. |
5962-00-5 |
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Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C15H12OS/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2 |
InChI Key |
AROXNAZKRPEIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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